molecular formula C18H26N2O3S2 B5506116 1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine

1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine

Cat. No.: B5506116
M. Wt: 382.5 g/mol
InChI Key: VUVQXUVOLVONCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine is a useful research compound. Its molecular formula is C18H26N2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.13848504 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Agents

Research has highlighted the synthesis and evaluation of related compounds for their potential as antibacterial and antimicrobial agents. The preparation and antibacterial activity of a series of compounds derived from 2-methylthio derivatives have been described, indicating their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975). Additionally, novel sulfone derivatives have been prepared, with some exhibiting significant antimicrobial activity, indicating their potential for addressing bacterial and fungal pathogens (Ammar et al., 2004).

Anticancer Agents

Compounds bearing structural similarities to "1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine" have been synthesized and evaluated for their anticancer potential. For instance, new propanamide derivatives carrying a 4-piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated as promising anticancer agents, with some derivatives showing potent activity against cancer cell lines (Rehman et al., 2018).

Enzyme Inhibition

Research has also explored the enzyme inhibition capabilities of related compounds, particularly their effectiveness as α-glucosidase inhibitors. A study reported the biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors for the first time, indicating potential applications in managing diabetes through the inhibition of this enzyme (Kasturi et al., 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been a focus of research, with studies detailing new synthetic routes and evaluations of their biological activities. For example, the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has been conducted, revealing their activity against various enzymes, suggesting potential therapeutic applications (Khalid et al., 2013).

Properties

IUPAC Name

[1-(4-methylsulfanylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-24-16-5-7-17(8-6-16)25(22,23)20-13-9-15(10-14-20)18(21)19-11-3-2-4-12-19/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVQXUVOLVONCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.